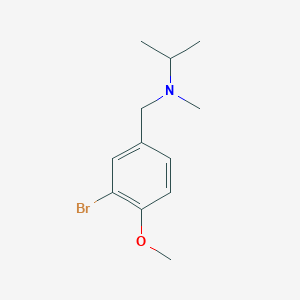![molecular formula C11H16BrNO B7862980 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862980.png)
2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is a chemical compound characterized by its bromo-substituted benzyl group and ethylamino-ethanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol typically involves the reaction of 3-bromobenzyl chloride with ethylamine in the presence of ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the bromo position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-benzaldehyde or 3-Bromo-benzoic acid.
Reduction: 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanolamine.
Substitution: Various bromo-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is used as a building block for the synthesis of more complex molecules. Its bromo group makes it a versatile reagent for cross-coupling reactions.
Medicine: It may be used in the development of pharmaceuticals, especially in the design of new drugs targeting specific biological pathways.
Industry: In the chemical industry, it serves as an intermediate in the production of various fine chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.
Vergleich Mit ähnlichen Verbindungen
2-[(3-Chloro-benzyl)-ethyl-amino]-ethanol
2-[(3-Iodo-benzyl)-ethyl-amino]-ethanol
2-[(3-Fluoro-benzyl)-ethyl-amino]-ethanol
Uniqueness: 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is unique due to its bromo-substituted benzyl group, which imparts different reactivity compared to its chloro, iodo, and fluoro counterparts. This difference in reactivity can be exploited in various chemical syntheses and applications.
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methyl-ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-2-13(6-7-14)9-10-4-3-5-11(12)8-10/h3-5,8,14H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXHBWFDWWZTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino]-1-ethanol](/img/structure/B7862901.png)
![2-[(2,4-Dichloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862919.png)
![2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862925.png)
![2-[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862936.png)
![2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7862955.png)
![2-[Ethyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7862961.png)
![2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7862968.png)
![2-[Ethyl-(3-fluoro-benzyl)-amino]-ethanol](/img/structure/B7862969.png)
![2-[Ethyl-(4-methylsulfanyl-benzyl)-amino]-ethanol](/img/structure/B7862973.png)
![2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7862983.png)


![2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7862992.png)
![4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile](/img/structure/B7862994.png)
